(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

Catalog No.
S679708
CAS No.
16948-38-2
M.F
C17H24N2O6
M. Wt
352,38 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amin...

CAS Number

16948-38-2

Product Name

(2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate

IUPAC Name

(4-nitrophenyl) (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C17H24N2O6

Molecular Weight

352,38 g/mole

InChI

InChI=1S/C17H24N2O6/c1-6-11(2)14(18-16(21)25-17(3,4)5)15(20)24-13-9-7-12(8-10-13)19(22)23/h7-11,14H,6H2,1-5H3,(H,18,21)/t11-,14-/m0/s1

InChI Key

RFSVHANJROIWPM-FZMZJTMJSA-N

SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

16948-38-2;Boc-Ile-ONp;(2S,3S)-4-Nitrophenyl2-((tert-butoxycarbonyl)amino)-3-methylpentanoate;Boc-L-Isoleucine4-nitrophenylester;ST51037525;15128_ALDRICH;SCHEMBL16284648;15128_FLUKA;CTK8B8732;MolPort-003-926-663;ZINC2390957;8686AA;ANW-61138;AKOS016003349;AK-59971;DB-029524;KB-206697;ST2414231;TC-149883;N-(tert-Butoxycarbonyl)-L-isoleucine4-nitrophenylester;4-nitrophenyl(2S,3S)-2-[(tert-butoxy)carbonylamino]-3-methylpentanoate

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-Ile-ONp is a valuable building block for the synthesis of peptides containing the amino acid L-isoleucine. The tert-butoxycarbonyl (Boc) group protects the amino group of isoleucine, while the 4-nitrophenyl (ONp) ester serves as an activated leaving group for peptide bond formation. This combination allows for efficient coupling of Boc-Ile-ONp with other amino acid derivatives during peptide chain assembly techniques like solid-phase peptide synthesis (SPPS) PubChem, (2S,3S)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-methylpentanoate: .

Molecular Structure Analysis

The key features of the molecule include:

  • Chiral centers: The molecule has two stereocenters at the second and third carbon atoms, denoted by (2S,3S). This configuration can be crucial for its biological activity if used in drug development [].
  • Nitrophenyl group: The presence of a para-nitrophenyl group (-NO2) introduces an electron-withdrawing effect, potentially affecting the reactivity of the molecule.
  • Boc protecting group: The tert-butoxycarbonyl (Boc) group protects the amino functionality (NH2), allowing further manipulation of the molecule before deprotection under specific conditions to reveal the free amine.
  • Methyl-substituted pentanoate chain: The presence of a methyl group on the pentanoate chain can influence the molecule's lipophilicity (fat solubility) and potentially its interaction with biological membranes.

Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic or specific cleavage conditions to yield the free amino acid derivative.
  • Peptide synthesis: The deprotected amino acid could be incorporated into peptide sequences using standard coupling methods in peptide synthesis.
  • Ester hydrolysis: The ester bond in the pentanoate chain can be cleaved under basic or enzymatic conditions, releasing the corresponding carboxylic acid.

Physical And Chemical Properties Analysis

  • Solid state at room temperature: The presence of the aromatic ring and the ester group suggests the compound is likely a solid at room temperature.
  • Moderately polar: The molecule contains both polar (amino, ester) and non-polar (aromatic, alkyl) functionalities, resulting in moderate overall polarity.
  • Solubility: The compound might have some solubility in organic solvents like dichloromethane or dimethylformamide due to the presence of non-polar groups. Solubility in water is likely limited due to the hydrophobic nature of the molecule.

XLogP3

4

Other CAS

16948-38-2

Dates

Modify: 2023-08-15

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